![molecular formula C16H20Cl3NO10 B3039976 O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate CAS No. 142831-80-9](/img/structure/B3039976.png)
O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate
Overview
Description
“O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate” is a synthetic compound with the molecular formula C16H20Cl3NO10 . It is also known as 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate (TAT) . This versatile reagent offers a wide range of applications for synthesizing compounds like glycosides, glycosidic ethers, and glycosyl halides .
Synthesis Analysis
The synthesis of “O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate” involves a three-step sequence including acetylation, activation as the glycosyl bromide, and stereospecific displacement with azide anion . Another method involves condensation of 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose with pentachlorophenyl esters of N-protected amino acids in the presence of imidazole .Molecular Structure Analysis
The glucopyranosyl ring appears in a regular 4C1 chair conformation with all the substituents in equatorial positions, except for the anomeric azide group, which adopts an axial orientation . The compounds are characterized by a compact structure with spatial proximity of the two pyranosyl rings .Chemical Reactions Analysis
“O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate” is used in a wide range of applications for synthesizing compounds like glycosides, glycosidic ethers, and glycosyl halides . It is also used in the formation of diastereomers .Physical And Chemical Properties Analysis
The molecular weight of “O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate” is 492.7 g/mol . The IUPAC name is [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate .Scientific Research Applications
Deacylation and Dealkylation Studies
This compound has been used in the study of deacylation and dealkylation of glucose, galactose, and mannose pentaacetates . The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .
Chiral Derivatization
It is used as a chiral derivatization reagent, which reacts mainly with enantiomeric amino acids . It has been used in the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers .
Intermediate for Drug Synthesis
This compound is an important D-glucopyranose derivative for glucosylations and other reactions . It is often used as an intermediate in the synthesis of drugs like Voglibose and Dapagliflozin .
Structure Modification of Drugs
It is often used for structure modification of drugs to increase the polarity of the drug, reduce the toxic effects, and improve drug activity .
Synthesis of α-Glucopyranosyl Chloride
This compound has been used in the preparation of the α-glucopyranosyl chloride, which is used in the synthesis of 1-C-α-D-glucopyranose derivatives .
Biological Activities of Plants
A variety of biological activities of plants have been found to be associated with the presence of phenolic glycosides . This compound can be used in the synthesis of these glycosides .
Mechanism of Action
Target of Action
The primary target of this compound is enantiomeric amino acids . It is used as a chiral derivatization reagent, which means it reacts mainly with these targets to form diastereomers .
Mode of Action
The compound interacts with its targets through the formation of diastereomers . This interaction results in the resolution of amino acid derivatives, allowing for the separation and identification of different enantiomers .
Result of Action
The primary result of the compound’s action is the formation of diastereomers, which allows for the resolution of amino acid derivatives . This can be particularly useful in analytical chemistry, where it can aid in the identification and separation of different enantiomers .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended that handling of the compound is performed in a well-ventilated place . Additionally, it should be stored in an inert gas and protected from light and moisture to prevent decomposition .
properties
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUZGVQIKARDAF-RQICVUQASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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